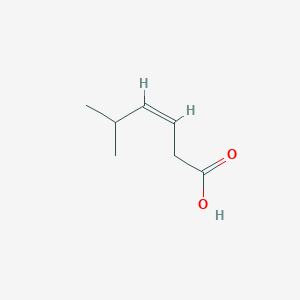
(Z)-5-Methylhex-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-Methylhex-3-enoic acid is an organic compound characterized by its unique structure, which includes a double bond and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-Methylhex-3-enoic acid typically involves the use of organic synthesis techniques. One common method is the hydrolysis of nitriles, where the nitrile group is converted into a carboxylic acid group under acidic or basic conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The specific methods can vary depending on the desired purity and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-5-Methylhex-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the double bond into an epoxide or a diol.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H₂SO₄).
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated fatty acids.
Substitution: Esters.
Applications De Recherche Scientifique
(Z)-5-Methylhex-3-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a precursor to bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-5-Methylhex-3-enoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a precursor to signaling molecules or participate in enzymatic reactions that modify its structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-5-Methylhex-3-enoic acid: The trans isomer of (Z)-5-Methylhex-3-enoic acid.
Hexanoic acid: A saturated fatty acid with a similar carbon chain length but without the double bond.
3-Hexenoic acid: An unsaturated fatty acid with a double bond in a different position.
Uniqueness
This compound is unique due to its specific double bond configuration (Z) and its potential reactivity in various chemical and biological processes. This configuration can influence its physical properties, reactivity, and interactions with other molecules.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(Z)-5-methylhex-3-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/b4-3- |
Clé InChI |
CIBMDQOEVWDTDT-ARJAWSKDSA-N |
SMILES isomérique |
CC(C)/C=C\CC(=O)O |
SMILES canonique |
CC(C)C=CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


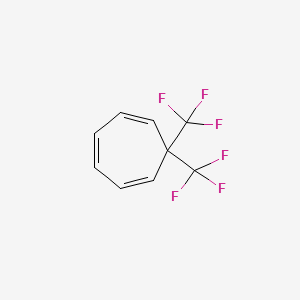
![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)
![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)
![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)
![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)
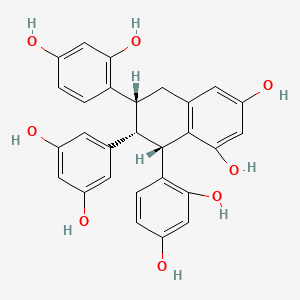
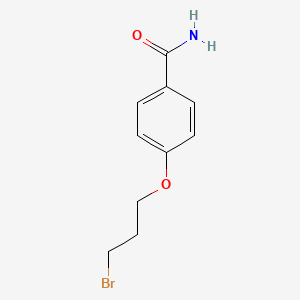
![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)
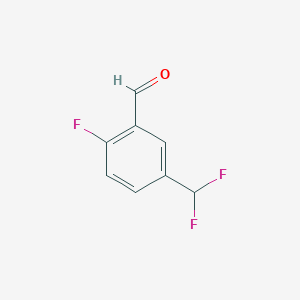

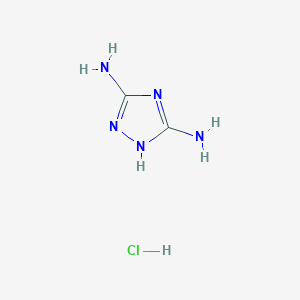
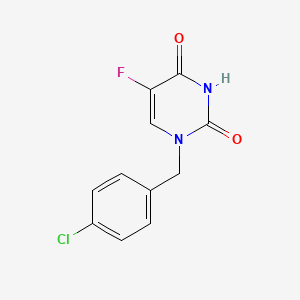
![Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate](/img/structure/B12835390.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12835394.png)
